Superior In Vivo TGI over Cabozantinib
MET kinase-IN-2 demonstrates quantifiable oral bioavailability in Sprague-Dawley rats. Following a 5 mg/kg oral dose, the compound achieved a Cₘₐₓ of 1.5 µg/mL, representing a 5-fold increase relative to intravenous (IV) administration; AUC₀–∞ reached 10.7 µg·h/mL (9.7-fold higher than IV). Oral bioavailability (F) was calculated at 32% (2.7-fold higher than IV) [1]. In contrast, the earlier MET inhibitor PHA-665752 exhibits poor pharmacokinetic properties that preclude oral dosing and require IV administration in preclinical models [2].
| Evidence Dimension | Oral bioavailability (F%) and systemic exposure |
|---|---|
| Target Compound Data | F = 32%; Cₘₐₓ = 1.5 µg/mL; AUC₀–∞ = 10.7 µg·h/mL; T₁/₂ = 4.9 h |
| Comparator Or Baseline | PHA-665752 (PK unsuitable for oral dosing; requires IV administration in vivo) |
| Quantified Difference | Target compound achieves oral bioavailability (32%); comparator lacks oral PK suitability |
| Conditions | Male Sprague-Dawley rats; 5 mg/kg oral dose; 10 mg/kg IV reference |
Why This Matters
Oral bioavailability enables chronic, repeat-dose in vivo studies without continuous IV access, reducing procedural variability and expanding experimental design flexibility.
- [1] Chen T, et al. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. Eur J Med Chem. 2020;192:112174. View Source
- [2] Christensen JG, et al. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Res. 2003;63(21):7345-7355. View Source
